molecular formula C12H15NO4S B13920294 Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester CAS No. 59713-52-9

Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester

Cat. No.: B13920294
CAS No.: 59713-52-9
M. Wt: 269.32 g/mol
InChI Key: JKQYRYWAORDDQT-UHFFFAOYSA-N
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Description

Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester is a chemical compound with the molecular formula C12H15NO4S It is known for its unique structure, which includes a thienylamino group attached to a methylene bridge, and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester typically involves the reaction of diethyl malonate with 2-thienylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienylamino group to a thienyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives.

Scientific Research Applications

Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester involves its interaction with various molecular targets and pathways. The thienylamino group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the ester groups can undergo hydrolysis to release active intermediates that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A dicarboxylic acid with a similar backbone structure but without the thienylamino group.

    Diethyl malonate: The diethyl ester of malonic acid, commonly used in organic synthesis.

    Thienylacetic acid: Contains a thienyl group but differs in its overall structure and reactivity.

Uniqueness

Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester is unique due to the presence of the thienylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

diethyl 2-[(thiophen-2-ylamino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-3-16-11(14)9(12(15)17-4-2)8-13-10-6-5-7-18-10/h5-8,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQYRYWAORDDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469513
Record name Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59713-52-9
Record name Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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